1-[5-(5,5-~2~H_2_)Deoxypentofuranosyl]-5-fluoropyrimidine-2,4(1H,3H)-dione
Overview
Description
1-[5-(5,5-2H_2_)Deoxypentofuranosyl]-5-fluoropyrimidine-2,4(1H,3H)-dione is a deuterated analog of a 5-fluorouracil nucleoside_{{{CITATION{{{1{1-[5-(5,5-H_2)Deoxypentofuranosyl]-5-fluoropyrimidine-2,4(1H,3H)-dione. This compound is structurally similar to 5-fluorouracil, a well-known chemotherapeutic agent, but with the incorporation of deuterium atoms, which can influence its biological and chemical properties_{{{CITATION{{{1{1-[5-(5,5-H_2)Deoxypentofuranosyl]-5-fluoropyrimidine-2,4(1H,3H)-dione.
Scientific Research Applications
Chemistry: This compound is used in the study of deuterium effects on chemical stability and reactivity.
Biology: It serves as a tool to investigate the biological impact of deuterium substitution in nucleosides.
Medicine: As a deuterated analog of 5-fluorouracil, it is explored for potential improvements in chemotherapy treatments.
Industry: The compound is used in the development of deuterated drugs, which may offer enhanced pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(5,5-2H_2_)Deoxypentofuranosyl]-5-fluoropyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate deuterated pentofuranosyl derivative and 5-fluorouracil.
Reaction Conditions: The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen. The reaction is often carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale chemical reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography to achieve high purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often involving oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the pyrimidine ring, often facilitated by nucleophilic or electrophilic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound, potentially leading to different biological activities.
Substitution Products: Substituted derivatives with altered chemical and biological properties.
Mechanism of Action
The mechanism by which 1-[5-(5,5-2H_2_)Deoxypentofuranosyl]-5-fluoropyrimidine-2,4(1H,3H)-dione exerts its effects involves its incorporation into nucleic acids, leading to the disruption of DNA synthesis. The deuterium atoms can influence the stability and binding affinity of the compound, potentially enhancing its therapeutic efficacy.
Molecular Targets and Pathways:
Thymidylate Synthase: Inhibition of this enzyme disrupts DNA synthesis.
Ribonucleotide Reductase: Inhibition affects the production of deoxynucleotides, essential for DNA replication.
Comparison with Similar Compounds
5-Fluorouracil: The non-deuterated analog, widely used in chemotherapy.
Deoxycytidine: Another nucleoside analog used in antiviral and anticancer therapies.
Uniqueness: 1-[5-(5,5-2H_2_)Deoxypentofuranosyl]-5-fluoropyrimidine-2,4(1H,3H)-dione is unique due to its deuterated structure, which can lead to improved metabolic stability and reduced toxicity compared to its non-deuterated counterparts.
Properties
IUPAC Name |
1-[5-(dideuteriomethyl)-3,4-dihydroxyoxolan-2-yl]-5-fluoropyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O5/c1-3-5(13)6(14)8(17-3)12-2-4(10)7(15)11-9(12)16/h2-3,5-6,8,13-14H,1H3,(H,11,15,16)/i1D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAOHEXOSAUJHY-DICFDUPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])C1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693989 | |
Record name | 1-[5-(5,5-~2~H_2_)Deoxypentofuranosyl]-5-fluoropyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84258-25-3 | |
Record name | 1-[5-(5,5-~2~H_2_)Deoxypentofuranosyl]-5-fluoropyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.